Campestane
CAS No.:
Cat. No.: VC1777064
Molecular Formula: C28H50
Molecular Weight: 386.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H50 |
|---|---|
| Molecular Weight | 386.7 g/mol |
| IUPAC Name | (8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
| Standard InChI | InChI=1S/C28H50/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-26H,7-18H2,1-6H3/t20-,21-,22?,23+,24-,25+,26+,27+,28-/m1/s1 |
| Standard InChI Key | WAAWMJYYKITCGF-SULSJXDKSA-N |
| Isomeric SMILES | C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C |
| SMILES | CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
| Canonical SMILES | CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Introduction
Chemical Structure and Properties
Campestane (C28H50) is a tetracyclic triterpene with a steroid skeleton. It consists of four fused rings that create the characteristic steroid framework with specific substituents that distinguish it from other related compounds.
Basic Structure
Campestane possesses the IUPAC name (8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene . The molecular structure consists of a tetracyclic skeleton with specific stereochemistry at multiple carbon centers that defines its three-dimensional configuration and biological activity.
Physical and Chemical Properties
The key physicochemical properties of campestane are summarized in Table 1.
Table 1: Physicochemical Properties of Campestane
Campestane is characterized by its hydrophobic nature, as evidenced by its high LogP value, suggesting low water solubility and high lipophilicity. This property is consistent with its role in membrane structures and as a precursor to other steroid compounds in plants .
Nomenclature and Identification
Synonyms and Alternate Names
Campestane is known by several names in scientific literature, reflecting its structural relationships and historical context of discovery:
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Campestane
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5α-Ergostan
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(5α,24R)-Ergostane
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24R-methylcholestane
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(8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Database Identifiers
Campestane is cataloged in various chemical databases with specific identifiers that facilitate its precise identification in research and regulatory contexts, as shown in Table 2.
Table 2: Database Identifiers for Campestane
| Database | Identifier | Reference |
|---|---|---|
| PubChem CID | 6857532 | |
| CAS Registry Number | 50897-35-3 | |
| InChI | InChI=1S/C28H50/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-26H,7-18H2,1-6H3/t20-,21-,22?,23+,24-,25+,26+,27+,28-/m1/s1 | |
| InChIKey | WAAWMJYYKITCGF-SULSJXDKSA-N | |
| SMILES | CC@H[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C |
Biological Significance
Role in Brassinosteroid Biosynthesis
Campestane serves as a crucial intermediate in the biosynthesis of brassinosteroids (BRs), which are essential plant hormones that regulate various developmental processes. The 24α-methyl-5α-cholestane form of campestane is particularly important as a precursor for C28-type brassinosteroids . These plant hormones participate in regulating root and shoot growth, vascular differentiation, fertility, flowering, and seed germination, as well as in responding to environmental stresses .
Evolutionary Significance
As a tetracyclic triterpene, campestane represents an important evolutionary link in steroid biosynthesis. Its structure with the specific 24R-methyl configuration differentiates it from other related steroids such as ergostane (which has a 24S-methyl configuration) . This stereochemical difference has significant implications for the biological activities of its derivatives.
Derivatives of Campestane
Campesterol
Campesterol (campest-5-en-3β-ol) is one of the most important derivatives of campestane. First isolated from rapeseed (Brassica campestris), campesterol is a phytosterol found in various plant sources . It has a molecular formula of C28H48O and a molecular weight of 400.69 g/mol .
Campesterol exhibits several biological activities:
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Competitive inhibition of intestinal cholesterol absorption
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Decreases transcription of genes important for cholesterol metabolism
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Beneficial effects in lowering the incidence of atherosclerotic plaques
Campestanol
Campestanol (5alpha-campestan-3beta-ol) is another significant derivative of campestane with a molecular formula of C28H50O . It is classified as a 3beta-sterol and a C28-steroid that derives from a hydride of 5alpha-campestane .
Campestanol has been reported in multiple plant species, including Clerodendrum chinense and Zea mays, suggesting its widespread occurrence in the plant kingdom .
Functionalized Derivatives
Various synthetic and naturally occurring functionalized derivatives of campestane have been identified and studied:
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6-oxy functionalized campest-4-en-3-ones
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Campest-5-en-3-one
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Campestane-3,6-dione
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6alpha-hydroxycampest-4-en-3-one
Synthesis and Preparation Methods
Chemical Synthesis
The synthesis of campestane derivatives often involves multiple steps and specialized techniques. One approach involves starting with (S)-2-isopropyl-4-nitrobutan-1-ol, which can be accessed through the reaction between isovaleraldehyde and nitroethylene catalyzed by (S)-trimethylsilyldiphenylprolinol .
The C23-C28 fragment of campestane can be synthesized through:
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Removal of an "extra" carbon from nitroalcohol via Ni-catalyzed hydrodecarboxylation
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Attachment to a steroidal core by Julia-Kocienski reaction
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Transformation to precursors of campesterol and (Z)-22-dehydrocampesterol
Biosynthetic Pathways
In plants, campestane is biosynthesized via the cycloartenol and cycloartanol dependent pathways . The biosynthetic route typically proceeds through the following stages:
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Cyclization of 2,3-oxidosqualene to cycloartenol
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Multiple enzymatic transformations leading to the formation of the basic steroid skeleton
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Side chain modifications resulting in the 24R-methyl configuration characteristic of campestane
Analytical Methods for Identification
Spectroscopic Methods
Mass spectrometry has been extensively used to identify and characterize campestane and its derivatives. The fragmentation patterns under various ionization conditions provide valuable information for structural elucidation . Specifically, isotopically labeled derivatives have been synthesized to serve as standards for quantification of natural brassinosteroids by liquid chromatography-mass spectrometry .
Chromatographic Techniques
High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry are commonly employed for the separation and identification of campestane and its derivatives in complex biological matrices. These techniques allow for precise quantification of these compounds in plant tissues, facilitating research on their biosynthesis and metabolism .
Research Applications
Plant Physiology Studies
Campestane derivatives, particularly brassinosteroids, have been extensively studied for their roles in plant growth and development. Research has focused on understanding the biosynthetic pathways, signal transduction mechanisms, and physiological responses associated with these compounds .
Pharmaceutical Research
The structural features of campestane derivatives have attracted interest in pharmaceutical research. For instance, campesterol has been investigated for its potential therapeutic applications, including:
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Cholesterol-lowering effects
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Anti-inflammatory properties
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Potential anticancer activities through LXR signaling
These findings highlight the potential medicinal value of campestane derivatives and suggest directions for future drug development efforts.
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